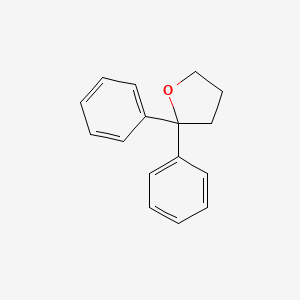

2,2-Diphenyltetrahydrofuran

Übersicht

Beschreibung

Diphenyltetrahydrofuran is an organic compound with the molecular formula C16H16O. It is characterized by a tetrahydrofuran ring substituted with two phenyl groups. This compound is known for its unique chemical properties and is commonly used in organic synthesis and various industrial applications.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Diphenyltetrahydrofuran kann durch verschiedene Verfahren synthetisiert werden, darunter Hydrierungs- und Cyclisierungsreaktionen. Ein häufiges Verfahren beinhaltet die Hydrierung von Styrol und Phenol in Gegenwart von Wasserstoffgas, was zur Bildung von Diphenyltetrahydrofuran führt .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Diphenyltetrahydrofuran unter Verwendung von großtechnischen Hydrierungsreaktoren hergestellt. Das Verfahren beinhaltet typischerweise die Verwendung von Katalysatoren wie Palladium oder Platin, um die Hydrierungsreaktion zu erleichtern. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diphenyltetrahydrofuran unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Ketone oder Alkohole zu bilden.

Reduktion: Es kann reduziert werden, um einfachere Kohlenwasserstoffe zu bilden.

Substitution: Es kann elektrophilen und nukleophilen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene, Säuren und Basen werden unter bestimmten Bedingungen eingesetzt

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen und Alkoholen.

Reduktion: Bildung von Kohlenwasserstoffen.

Substitution: Bildung verschiedener substituierter Derivate.

Wissenschaftliche Forschungsanwendungen

Diphenyltetrahydrofuran hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Katalysator oder Zwischenprodukt in der organischen Synthese verwendet.

Biologie: Studien zu seinen potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.

Medizin: Untersuchungen zu seinen potenziellen therapeutischen Eigenschaften und zur Medikamentenentwicklung.

Industrie: Verwendung bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien

5. Wirkmechanismus

Der Wirkmechanismus von Diphenyltetrahydrofuran beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. So wurde es beispielsweise als TRPV3-Antagonist identifiziert, d. h. es kann die Aktivität des TRPV3-Kanals hemmen. Diese Wechselwirkung kann verschiedene physiologische Prozesse modulieren und hat potenzielle Auswirkungen auf therapeutische Anwendungen .

Ähnliche Verbindungen:

- 3,4-Diphenyltetrahydrofuran

- Diphenylboronsäureanhydrid

Vergleich: Diphenyltetrahydrofuran ist aufgrund seines spezifischen Substitutionsschemas am Tetrahydrofuranring einzigartig, das ihm besondere chemische Eigenschaften und Reaktivität verleiht. Im Vergleich zu 3,4-Diphenyltetrahydrofuran weist Diphenyltetrahydrofuran eine unterschiedliche Regioselektivität und Funktionalisierungspotenzial auf. Diphenylboronsäureanhydrid hingegen zeigt ein anderes chemisches Verhalten und andere Anwendungen .

Wirkmechanismus

The mechanism of action of diphenyltetrahydrofuran involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a TRPV3 antagonist, which means it can inhibit the activity of the TRPV3 channel. This interaction can modulate various physiological processes and has potential implications in therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

- 3,4-Diphenyltetrahydrofuran

- Diphenylboronic anhydride

Comparison: Diphenyltetrahydrofuran is unique due to its specific substitution pattern on the tetrahydrofuran ring, which imparts distinct chemical properties and reactivity. Compared to 3,4-diphenyltetrahydrofuran, diphenyltetrahydrofuran has different regioselectivity and functionalization potential. Diphenylboronic anhydride, on the other hand, exhibits different chemical behavior and applications .

Eigenschaften

IUPAC Name |

2,2-diphenyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-3-8-14(9-4-1)16(12-7-13-17-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRSPOWNRLCCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237245 | |

| Record name | 2,2-Diphenyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887-15-0 | |

| Record name | Tetrahydro-2,2-diphenylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000887150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89761 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diphenyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenyltetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

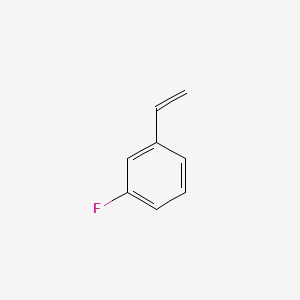

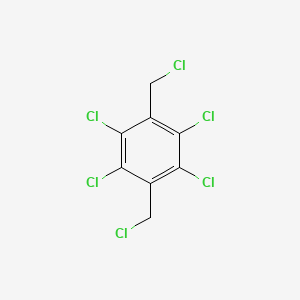

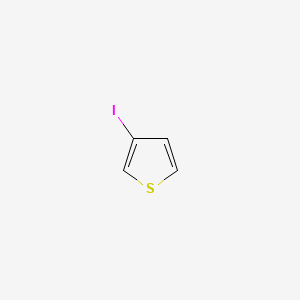

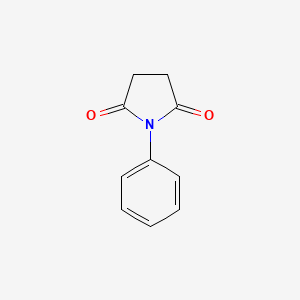

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,2-Diphenyltetrahydrofuran interact with biological systems, specifically concerning calcium signaling?

A: Research suggests that this compound acts as a direct inhibitor of store-operated calcium entry channels (SOCC) in human platelets. [] This means it can block the influx of calcium ions into cells, even when these channels are activated by depletion of intracellular calcium stores. Interestingly, it doesn't seem to affect calcium mobilization induced by thapsigargin, suggesting its action is specific to SOCC and not other calcium channels. [] Additionally, research indicates that this compound does not affect plasma membrane stretch-induced intracellular calcium signaling in Merkel cells, suggesting that it may not interact with all types of mechanosensitive ion channels. []

Q2: What is the conformational flexibility of the this compound ring system, and how does this relate to its biological activity?

A: Studies using X-ray crystallography have shown that the five-membered ring in this compound derivatives can adopt different conformations. [] Specifically, substitutions on the tetrahydrofuran ring seem to influence its puckering, with the C atom connected to the hydroxy group adopting either an E3 envelope or a 4T3 twist conformation. [] While the studies don't directly correlate these conformational differences to biological activity, it highlights the flexibility of the ring system, which could be relevant for its interactions with biological targets.

Q3: Are there any known structure-activity relationships (SAR) for this compound derivatives?

A: While limited information is available from the provided abstracts, one study mentions that compounds structurally similar to this compound, such as diphenylboronic anhydride and this compound, also inhibited calcium influx in platelets. [] This observation suggests that the diphenyl moiety and the tetrahydrofuran ring are likely important for the inhibitory activity. Further research is needed to establish a comprehensive SAR and understand the specific structural features crucial for activity and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1329293.png)